molecular formula C12H15BrO3 B14341909 1-Butanone, 4-bromo-1-(3,4-dimethoxyphenyl)- CAS No. 105174-48-9

1-Butanone, 4-bromo-1-(3,4-dimethoxyphenyl)-

Cat. No.: B14341909
CAS No.: 105174-48-9
M. Wt: 287.15 g/mol
InChI Key: OMUXJXRRBGNYLC-UHFFFAOYSA-N
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Description

4-Bromo-1-(3,4-dimethoxyphenyl)butan-1-one is an organic compound that belongs to the class of aromatic ketones It features a bromine atom attached to the butanone chain and two methoxy groups on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-(3,4-dimethoxyphenyl)butan-1-one typically involves the bromination of 1-(3,4-dimethoxyphenyl)butan-1-one. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar procedures as laboratory-scale synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(3,4-dimethoxyphenyl)butan-1-one can undergo various types of chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidative conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Major Products Formed

    Nucleophilic substitution: Substituted derivatives with various functional groups replacing the bromine atom.

    Reduction: 4-(3,4-dimethoxyphenyl)butan-1-ol.

    Oxidation: 4-bromo-1-(3,4-dimethoxyphenyl)butanoic acid.

Scientific Research Applications

4-Bromo-1-(3,4-dimethoxyphenyl)butan-1-one has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.

    Material Science: May be used in the synthesis of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 4-bromo-1-(3,4-dimethoxyphenyl)butan-1-one depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. The methoxy groups can participate in electron-donating effects, stabilizing reaction intermediates.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1-butene: Similar in structure but lacks the aromatic ring and methoxy groups.

    4-Bromo-1-butanol: Contains a hydroxyl group instead of a carbonyl group.

    4-Bromoveratrole: Similar aromatic structure but different substitution pattern on the phenyl ring.

Properties

CAS No.

105174-48-9

Molecular Formula

C12H15BrO3

Molecular Weight

287.15 g/mol

IUPAC Name

4-bromo-1-(3,4-dimethoxyphenyl)butan-1-one

InChI

InChI=1S/C12H15BrO3/c1-15-11-6-5-9(8-12(11)16-2)10(14)4-3-7-13/h5-6,8H,3-4,7H2,1-2H3

InChI Key

OMUXJXRRBGNYLC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)CCCBr)OC

Origin of Product

United States

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